molecular formula C11H10N2O B8289993 2-(Pyridin-3-yl)pyridine-3-methanol

2-(Pyridin-3-yl)pyridine-3-methanol

Cat. No. B8289993
M. Wt: 186.21 g/mol
InChI Key: BURBUNVMTHVZPB-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)pyridine-3-methanol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-3-yl)pyridine-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yl)pyridine-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Pyridin-3-yl)pyridine-3-methanol

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(2-pyridin-3-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-7,14H,8H2

InChI Key

BURBUNVMTHVZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a continually stirred, ice-cold solution of 2,3′-bipyridine-3-carboxylic acid (0.28 g, 1.40 mmole) in dry tetrahydrofuran (10 ml) and triethylamine (0.20 ml, 1.43 mmole) ethyl chloroformate (0.14 ml, 1.46 mmole) was added drop-by-drop over a 30 minute period. The precipitated product was then filtered and washed several times with tetrahyrofuran (3×2 ml). The THF phases were combined, cooled to +10° C., and while stirring under an argon atmosphere, sodium borohydride (0.185 g, 4.9 mmole) was added and then methanol (0.90 ml, 22.2 mmole) was added drop-by-drop over a 1 hour period during which time the temperature increased to 20° C. (Soai et al., 1987). The material was stirred for an additional 1 hour at room temperature. Then, 1N hydrochloric acid was carefully added, the solvent was evaporated under vacuum to 5 ml and washed with dichloromethane (3×5 ml). Sodium carbonate (0.85 g) was added to the aqueous phase, which was then extracted with dichloromethane. The combined fractions were dried with magnesium sulfate and evaporated under vacuum (2 Hg mm, 45° C.) giving a pure product (0.22 g, 84%). 1H-NMR, δ, ppm, 8.71 (1H, dd, J=2.1, 0.6 Hz, C2′-H), 8.55 (1H, dd, J=4.8, 1.5 Hz, C6-H), 8.52 (1H, dd, J=4.8, 1.8 Hz, C6′-H), 7.95 (1H, dd, J=7.8, 1.5 Hz, C4-H), 7.91 (1H, ddd, J=7.8, 2.1, 1.8 Hz, C4′-H), 7.35 (1H, ddd, J=7.8, 4.8, 0.6 Hz, C5′-H), 7.31 (1H, dd, J=7.8, 4.8 Hz, C5-H), 4.58 (2H, s, CH2—O).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.185 g
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

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